molecular formula C18H20N2O4 B2880693 N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 1704580-95-9

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2880693
CAS No.: 1704580-95-9
M. Wt: 328.368
InChI Key: CCNIYCJSLXAZFA-UHFFFAOYSA-N
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Description

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropyl group, a hydroxy group, a phenylethyl group, and a furan-2-ylmethyl group, all connected through an oxalamide linkage.

Scientific Research Applications

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl-2-hydroxy-2-phenylethyl intermediate: This step involves the reaction of cyclopropyl ketone with phenylmagnesium bromide (Grignard reagent) to form the corresponding alcohol.

    Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan-2-carboxaldehyde with a suitable amine to form the corresponding imine, followed by reduction to the amine.

    Coupling of intermediates: The final step involves the coupling of the two intermediates using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The oxalamide linkage can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperature.

    Substitution: Bromine in acetic acid at room temperature.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of brominated furan derivatives.

Mechanism of Action

The mechanism of action of N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)acetamide: Similar structure but with an acetamide linkage instead of an oxalamide linkage.

    N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)urea: Similar structure but with a urea linkage instead of an oxalamide linkage.

Uniqueness

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(furan-2-ylmethyl)oxalamide is unique due to its specific combination of functional groups and its oxalamide linkage, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-16(19-11-15-7-4-10-24-15)17(22)20-12-18(23,14-8-9-14)13-5-2-1-3-6-13/h1-7,10,14,23H,8-9,11-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNIYCJSLXAZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C(=O)NCC2=CC=CO2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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